N,N-diethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
N,N-Diethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a rigid bicyclo[2.2.1]heptane core. The molecule features a 3-oxo group, three methyl substituents at positions 4, 7, and 7, and a diethylamide moiety at the 1-position. This compound’s structure combines steric bulk from the methyl groups with moderate polarity from the carboxamide, making it a candidate for applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C15H25NO2 |
|---|---|
Molecular Weight |
251.36 g/mol |
IUPAC Name |
N,N-diethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C15H25NO2/c1-6-16(7-2)12(18)15-9-8-14(5,11(17)10-15)13(15,3)4/h6-10H2,1-5H3 |
InChI Key |
RGHBFVGMLYTJQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C12CCC(C1(C)C)(C(=O)C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common method starts with the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the bicyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N,N-diethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. For example, its inhibition in T-lymphocytes prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Implications
*Calculated based on molecular formula.
Detailed Analysis of Structural and Functional Differences
Electronic Effects
- Diethyl vs. Methoxyethyl Substituents : The diethyl group in the target compound confers moderate lipophilicity, whereas the methoxyethyl groups in introduce polar ether linkages, likely enhancing water solubility .
- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., difluorophenyl in , trifluoromethylphenyl in ) enable π-π stacking and electronic interactions absent in aliphatic analogs. Fluorine atoms further modulate electron density and bioavailability .
Steric Considerations
- Halogenated Derivatives : Bromine in and increases molecular weight and may facilitate halogen bonding, a critical factor in protein-ligand interactions .
Biological Activity
N,N-diethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, also known by its CAS number 111240-75-6, is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound belongs to a class of bicyclic compounds characterized by a specific arrangement of carbon atoms and functional groups. Its molecular formula is with a molecular weight of approximately 302.883 g/mol. The structure is defined by the presence of a bicyclo[2.2.1]heptane core, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 111240-75-6 |
| Molecular Formula | C16H31ClN2O |
| Molecular Weight | 302.883 g/mol |
| Boiling Point | 352.4ºC at 760 mmHg |
| Flash Point | 166.9ºC |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's structural features may confer antioxidant capabilities similar to those observed in related compounds that have been assessed for their ability to scavenge free radicals . The evaluation of antioxidant activity in related compounds indicates a moderate effect compared to standard antioxidants like butylated hydroxyanisole (BHA).
The biological activity of this compound may be attributed to its interaction with various cellular targets:
- Enzyme Inhibition : Compounds with similar bicyclic structures have been shown to inhibit key enzymes involved in cancer metabolism.
- Molecular Docking Studies : Computational studies suggest that the compound may bind effectively to target proteins involved in cell signaling pathways related to proliferation and apoptosis.
Study on Structural Analogues
A study published in ACS Omega explored the synthesis and biological profile of metal complexes derived from bicyclic structures . These complexes exhibited significant cytotoxicity against various cancer cell lines and highlighted the importance of structural modifications in enhancing biological activity.
Clinical Implications
While there are no direct clinical trials focused on this compound specifically, the implications drawn from related compounds suggest potential applications in drug development for cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
